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molecular formula C12H14O5 B8337073 3-(4-Acetoxy-3-methoxyphenyl)propanoic acid

3-(4-Acetoxy-3-methoxyphenyl)propanoic acid

Cat. No. B8337073
M. Wt: 238.24 g/mol
InChI Key: QOKSGDLEBVRINF-UHFFFAOYSA-N
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Patent
US09080011B2

Procedure details

A 10 g portion of ferulic acid, 150 mL of THF, and 80 mL of methanol were placed in a Parr pressure reactor with 1.5 grams of 10% palladium on charcoal. The reaction mixture was stirred at 30° C. under 60 psi of hydrogen for 12 hours. To remove the palladium on charcoal, the solution was vacuum filtered through celite, dried over magnesium sulfate, and condensed in vacuo. The solid was dissolved in a minimum amount of warm THF and poured into ice chilled hexanes and the solid portion recrystallized from a 5:1 mixture of ethyl acetate and water and dried on the Schlenk line. The crystals of dihydroferulic acid were acetylated by reaction with 9.6 g of acetic anhydride in the presence of 7.6 mL of pyridine. The mixture was stirred at room temperature for three hours and poured over an ice/water slurry (300 mL), to form a white precipitate that was filtered and dried on a Schlenk line, giving a 78% yield.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
150 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
1.5 g
Type
catalyst
Reaction Step Five
Quantity
80 mL
Type
solvent
Reaction Step Six

Identifiers

REACTION_CXSMILES
[C:1]([OH:14])(=[O:13])/[CH:2]=[CH:3]/[C:4]1[CH:12]=[CH:11][C:9]([OH:10])=[C:6]([O:7][CH3:8])[CH:5]=1.C1C[O:18][CH2:17][CH2:16]1.[H][H]>[Pd].CO>[C:17]([O:10][C:9]1[CH:11]=[CH:12][C:4]([CH2:3][CH2:2][C:1]([OH:14])=[O:13])=[CH:5][C:6]=1[O:7][CH3:8])(=[O:18])[CH3:16]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(\C=C\C1=CC(OC)=C(O)C=C1)(=O)O
Step Two
Name
Quantity
150 mL
Type
reactant
Smiles
C1CCOC1
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H][H]
Step Four
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Five
Name
Quantity
1.5 g
Type
catalyst
Smiles
[Pd]
Step Six
Name
Quantity
80 mL
Type
solvent
Smiles
CO

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture was stirred at room temperature for three hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
To remove the palladium on charcoal
FILTRATION
Type
FILTRATION
Details
filtered through celite
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulfate, and condensed in vacuo
DISSOLUTION
Type
DISSOLUTION
Details
The solid was dissolved in a minimum amount of warm THF
ADDITION
Type
ADDITION
Details
poured into ice
TEMPERATURE
Type
TEMPERATURE
Details
chilled hexanes
CUSTOM
Type
CUSTOM
Details
the solid portion recrystallized from a 5:1 mixture of ethyl acetate and water
CUSTOM
Type
CUSTOM
Details
dried on the Schlenk line
CUSTOM
Type
CUSTOM
Details
The crystals of dihydroferulic acid were acetylated by reaction with 9.6 g of acetic anhydride in the presence of 7.6 mL of pyridine
CUSTOM
Type
CUSTOM
Details
to form a white precipitate that
FILTRATION
Type
FILTRATION
Details
was filtered
CUSTOM
Type
CUSTOM
Details
dried on a Schlenk line
CUSTOM
Type
CUSTOM
Details
giving a 78% yield

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
Smiles
C(C)(=O)OC1=C(C=C(C=C1)CCC(=O)O)OC
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 78%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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